

# An In-depth Technical Guide to 3-Hexyn-2-one

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## Compound of Interest

Compound Name: **3-Hexyn-2-one**

Cat. No.: **B163128**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **3-Hexyn-2-one**, including its IUPAC nomenclature, synonyms, and detailed physicochemical and spectroscopic data. The information presented herein is intended to support research and development activities in the fields of chemistry and drug discovery.

## Chemical Identity and Nomenclature

The compound with the chemical structure illustrated above is systematically named hex-3-yn-2-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name is derived from the six-carbon alkane chain ("hex"), the presence of a carbon-carbon triple bond starting at the third carbon ("-3-yn-"), and a ketone functional group at the second carbon ("-2-one").

### Synonyms:

This compound is also known by several other names, which are frequently encountered in chemical literature and databases. These include:

- 1-Butynyl Methyl Ketone[1]
- 2-Oxo-3-hexyne
- Methyl 1-butynyl ketone

The Chemical Abstracts Service (CAS) Registry Number for **3-Hexyn-2-one** is 1679-36-3.[\[1\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Hexyn-2-one** is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O	<a href="#">[1]</a>
Molecular Weight	96.13 g/mol	<a href="#">[1]</a>
Density	0.880 g/mL	
Boiling Point	67-68 °C at 50 mmHg	
Refractive Index	1.441	
InChI Key	LTAPKZGQTMVYMX- UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	CCC#CC(=O)C	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. The following tables summarize the available spectroscopic data for **3-Hexyn-2-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental spectra are proprietary, typical chemical shifts for structurally similar compounds suggest the following approximate values.

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.3	s	3H	-C(=O)CH <sub>3</sub>
~2.2	q	2H	-C≡C-CH <sub>2</sub> -
~1.1	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
~185	C=O
~90	-C≡C-
~80	-C≡C-
~30	-C(=O)CH <sub>3</sub>
~13	-CH <sub>2</sub> -
~12	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **3-Hexyn-2-one** is characterized by the following key absorption bands, indicative of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980-2870	Medium-Strong	C-H (sp <sup>3</sup> ) stretch
~2250-2200	Medium	C≡C stretch
~1680-1670	Strong	C=O stretch (conjugated)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **3-Hexyn-2-one** would be expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Proposed Fragment
96	Moderate	$[M]^+$ (Molecular Ion)
81	Moderate	$[M - CH_3]^+$
67	Strong	$[M - C_2H_5]^+$
53	Moderate	$[C_4H_5]^+$
43	Strong (Base Peak)	$[CH_3CO]^+$

## Experimental Protocols

A common and effective method for the synthesis of **3-Hexyn-2-one** is the oxidation of the corresponding secondary alcohol, 3-hexyn-2-ol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions.

### Synthesis of 3-Hexyn-2-one via Swern Oxidation of 3-Hexyn-2-ol

This protocol is a representative procedure for the Swern oxidation of a secondary alkynyl alcohol.

Materials:

- 3-Hexyn-2-ol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine ( $Et_3N$ )
- Dichloromethane ( $CH_2Cl_2$ ), anhydrous

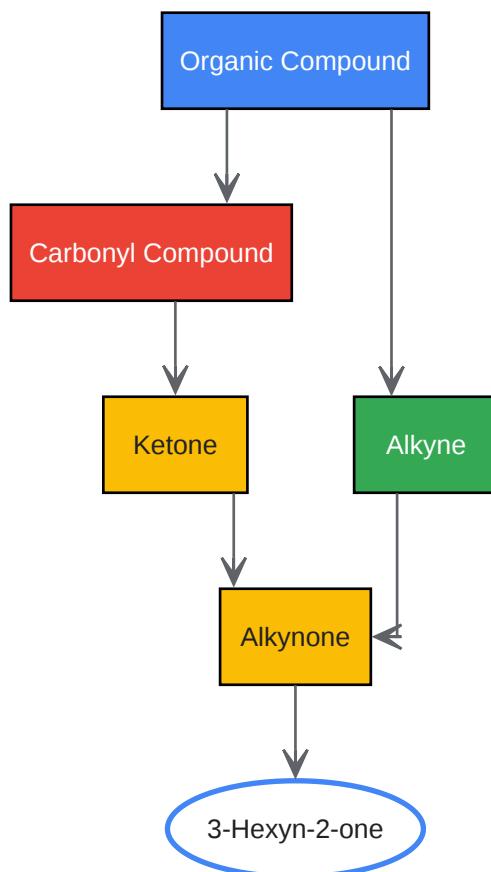
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Argon or Nitrogen gas for inert atmosphere

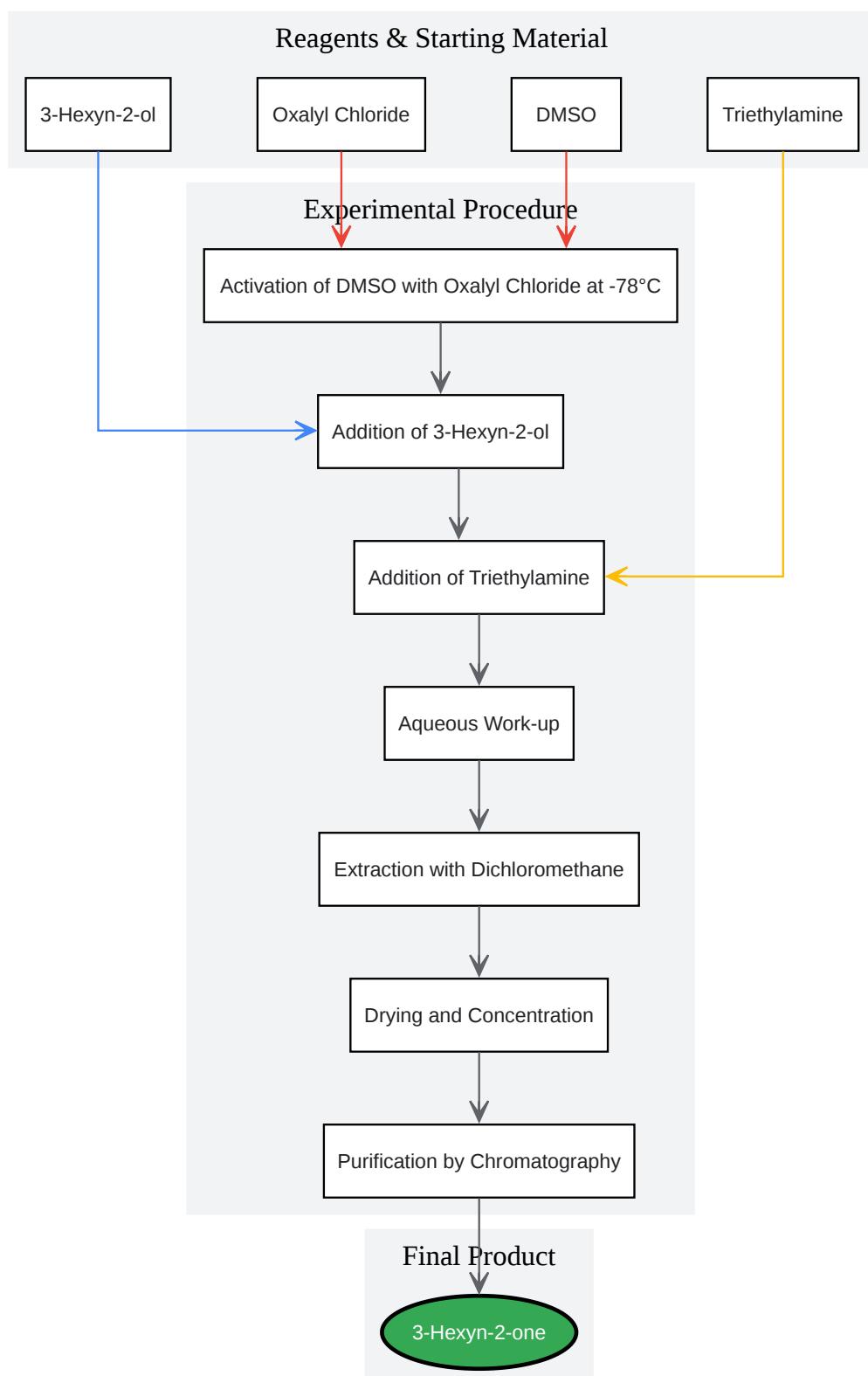
Procedure:

- Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.
- Alcohol Addition: Dissolve 3-hexyn-2-ol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed -65 °C. Stir the reaction mixture for 30-45 minutes at -78 °C.
- Quenching and Work-up: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -65 °C. After the addition is complete, allow the reaction mixture to warm to room temperature over approximately 30 minutes. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **3-Hexyn-2-one**.

## Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical classification of **3-Hexyn-2-one** and the experimental workflow for its synthesis.



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## References

- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
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